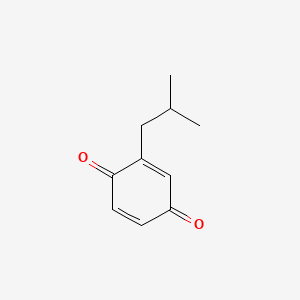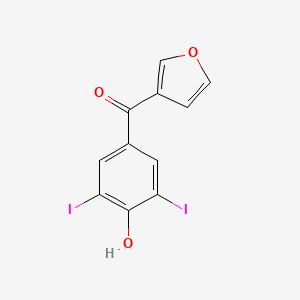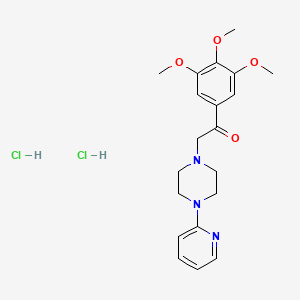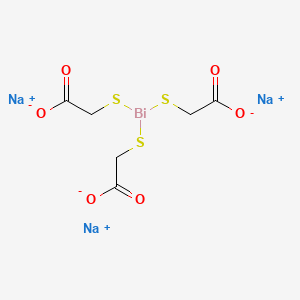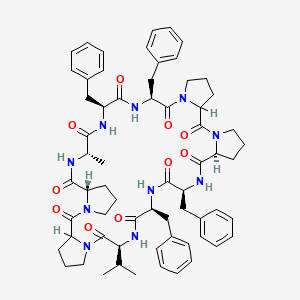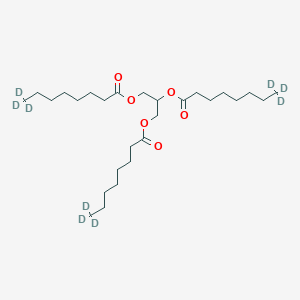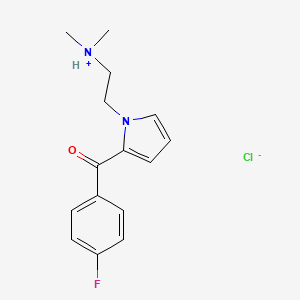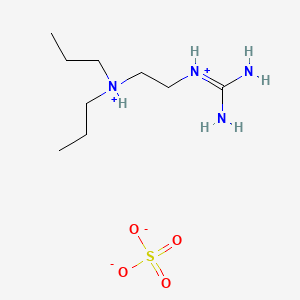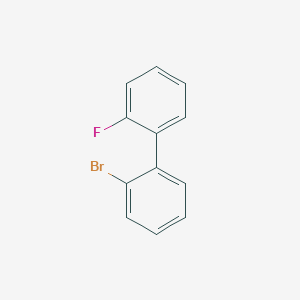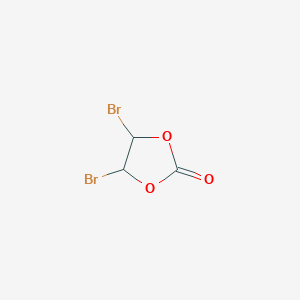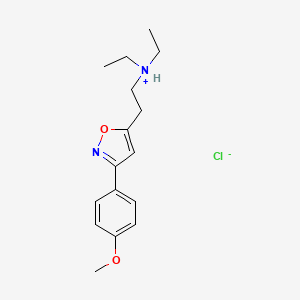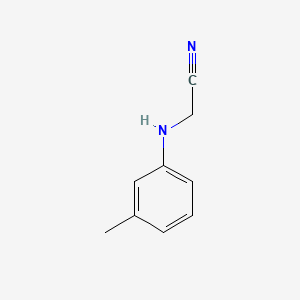
2-(3-methylanilino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylanilino)acetonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of acetonitrile and aniline, featuring a nitrile group attached to a carbon atom, which is further bonded to a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylanilino)acetonitrile typically involves the reaction of 3-methylaniline with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 3-methylaniline attacks the carbon atom of chloroacetonitrile, displacing the chlorine atom and forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylanilino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(3-methylanilino)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methylanilino)acetonitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. In substitution reactions, the aromatic ring’s electron density is altered, making it more or less reactive towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
2-(N-methylanilino)-2-phenylsulfanylacetonitrile: Similar structure but with a phenylsulfanyl group instead of a nitrile group.
3-methylaniline: Lacks the nitrile group, making it less reactive in certain chemical reactions.
Acetonitrile: A simpler nitrile compound without the aromatic ring.
Uniqueness
2-(3-methylanilino)acetonitrile is unique due to its combination of a nitrile group and a 3-methylphenyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in organic synthesis and various research applications .
Properties
CAS No. |
28354-22-5 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(3-methylanilino)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,11H,6H2,1H3 |
InChI Key |
MOQXGUQHBPOHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)
